2-benzyl-5-{[(4-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
2-BENZYL-5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE is a heterocyclic compound that contains a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the triazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZYL-5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE typically involves the reaction of benzylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate and formic acid to yield the desired triazole compound. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-BENZYL-5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-BENZYL-5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-BENZYL-5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring plays a crucial role in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Imidazole: Another heterocyclic compound with similar biological activities.
Indole: Known for its diverse biological applications.
Thiazole: Exhibits a range of chemical and biological properties.
Uniqueness
2-BENZYL-5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE is unique due to the presence of both the triazole ring and the fluorophenyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.
Properties
Molecular Formula |
C16H15FN4O |
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Molecular Weight |
298.31 g/mol |
IUPAC Name |
2-benzyl-5-[(4-fluoroanilino)methyl]-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C16H15FN4O/c17-13-6-8-14(9-7-13)18-10-15-19-16(22)21(20-15)11-12-4-2-1-3-5-12/h1-9,18H,10-11H2,(H,19,20,22) |
InChI Key |
VPDWNSLRGCNWGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)NC(=N2)CNC3=CC=C(C=C3)F |
Origin of Product |
United States |
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